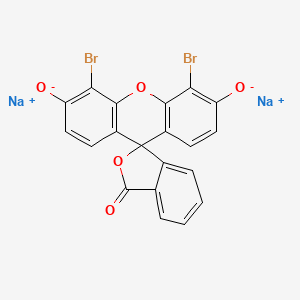

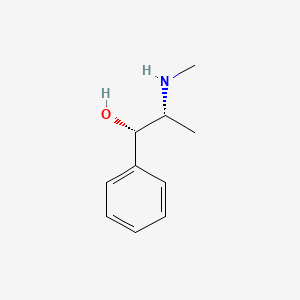

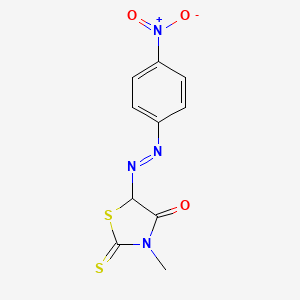

![molecular formula C7H4N2O2S B1618876 3-Nitrothieno[2,3-c]pyridin CAS No. 28783-28-0](/img/structure/B1618876.png)

3-Nitrothieno[2,3-c]pyridin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-b]pyridines has been explored in various studies . For instance, Leung et al. developed a practical synthesis of cycloalkylthienopyridine-2-carboxamides starting from cycloalkanones, methyl formate, 2-cyanoethanethioamide, followed by the reaction of 2-thioxopyridine-3-carbonitrile intermediate with N-aryl-2-bromoacetamides .Molecular Structure Analysis

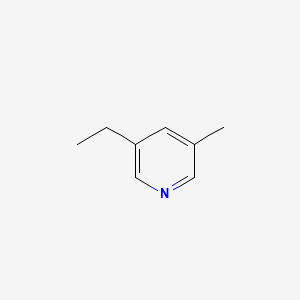

The 3-Nitrothieno[2,3-c]pyridine molecule contains a total of 17 bond(s). There are 13 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 nitro group(s) (aromatic), 1 Thiophene(s), and 1 Pyridine(s) .Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77 % yield). With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Wissenschaftliche Forschungsanwendungen

Entwicklung von GRK2-Inhibitoren

Das Thieno[2,3-c]pyridin-Gerüst wird bei der Synthese von G-Protein-gekoppelten Rezeptorkinase 2 (GRK2)-Inhibitoren verwendet . Die Thieno[2,3-c]pyridin-Derivate dienen als Ausgangspunkt für zukünftige Wirkstoffforschungsprogramme . Bei der Suche nach Inhibitoren der GRK2-Kinase wurde eine Hit-Verbindung identifiziert, die den Thieno[2,3-c]pyridin-Rest trägt .

Antibakterielle Mittel

Thieno[2,3-b]pyridin-Derivate haben eine signifikante wachstumshemmende Aktivität gegen sowohl grampositive als auch gramnegative Bakterien gezeigt . Einige dieser Verbindungen haben vielversprechende Hemmaktivität gegen Methicillin-resistenter Staphylococcus aureus (MRSA) gezeigt .

DNA-Gyrase-Inhibitoren

Es wurde festgestellt, dass einige Thieno[2,3-b]pyridin-Derivate die Escherichia coli DNA-Gyrase hemmen . Diese Verbindungen haben eine hohe Hemmkapazität gezeigt, mit IC50-Werten von 2,26–5,87 µM .

Kinase-Inhibitoren

Das bicyclische Thieno[2,3-c]pyridin-System hat Aufmerksamkeit als potenzieller Ausgangspunkt für die Entwicklung von Kinase-Inhibitoren erregt . Der Ringstickstoff wirkt als Wasserstoffbrückenakzeptor, der mit einer Rückgratamid-NH-Gruppe interagiert .

Wirkstoffforschung

Thieno[2,3-c]pyridin-Derivate werden häufig als ATP-mimetische Kinase-Inhibitoren verwendet . Diese Verbindungen werden in strukturgesteuerten Optimierungsprozessen verwendet, um potente und hochspezifische Liganden zu entwickeln .

Therapeutische Anwendungen

Thieno[3,2-c]pyridin-Derivate wurden für ihre therapeutischen Anwendungen patentiert . Die spezifischen therapeutischen Anwendungen werden in der Patentzusammenfassung nicht näher erläutert .

Wirkmechanismus

Target of Action

3-Nitrothieno[2,3-c]pyridine, a derivative of thieno[2,3-c]pyridine, is a small molecule that primarily targets proteins that interact with glycosaminoglycans (GAGs), particularly heparan sulfate . These proteins play crucial roles in various biological processes, including cell signaling, inflammation, and disease progression .

Mode of Action

The compound binds directly to heparin, a type of GAG . This binding inhibits the interaction of leukocytes with endothelial cells under shear flow, a critical step in the inflammatory response . By blocking this interaction, 3-Nitrothieno[2,3-c]pyridine disrupts the recruitment of leukocytes to sites of inflammation .

Biochemical Pathways

The action of 3-Nitrothieno[2,3-c]pyridine affects multiple biochemical pathways. It interferes with the normal function of heparan sulfate, a key component of the extracellular matrix and cell surface that interacts with a variety of protein ligands . This disruption can impact numerous signaling pathways, leading to downstream effects on cellular function and disease progression .

Pharmacokinetics

Its molecular weight of 18019 g/mol suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of protein-GAG interactions by 3-Nitrothieno[2,3-c]pyridine has significant molecular and cellular effects. It reduces inflammation in animal models of delayed-type hypersensitivity (DTH), TNBS-induced colitis, and experimental autoimmune encephalomyelitis (EAE) . These findings suggest that the compound could have potential therapeutic applications in the treatment of inflammatory and autoimmune diseases .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3-Nitrothieno[2,3-c]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with phospholipase C (PLC) isoforms, which are crucial for regulating cellular growth functions . The interaction between 3-Nitrothieno[2,3-c]pyridine and PLC isoforms leads to the inhibition of these enzymes, thereby affecting various cellular processes. Additionally, 3-Nitrothieno[2,3-c]pyridine has been found to interact with kinase proteins, serving as a potential starting point for the development of kinase inhibitors .

Cellular Effects

The effects of 3-Nitrothieno[2,3-c]pyridine on various cell types and cellular processes are profound. In breast cancer cell lines, this compound induces G2/M growth inhibition and cell cycle arrest in the G2 phase . It also causes membrane blebbing and the formation of multinucleated cells, indicating its impact on cell morphology. Furthermore, 3-Nitrothieno[2,3-c]pyridine influences cell signaling pathways by interacting with PLC isoforms, which in turn affect the dynamics of tubulin-β . This interaction leads to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Nitrothieno[2,3-c]pyridine exerts its effects through specific binding interactions with biomolecules. The compound binds to PLC isoforms, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, 3-Nitrothieno[2,3-c]pyridine interacts with kinase proteins, forming hydrogen bonds with the hinge region of these proteins . This binding interaction results in enzyme inhibition or activation, ultimately affecting gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitrothieno[2,3-c]pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Nitrothieno[2,3-c]pyridine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 3-Nitrothieno[2,3-c]pyridine in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged cell cycle arrest and changes in gene expression.

Dosage Effects in Animal Models

The effects of 3-Nitrothieno[2,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and anti-inflammatory activities . At higher doses, 3-Nitrothieno[2,3-c]pyridine may cause toxic or adverse effects, including sedation and reduced cellular viability . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

3-Nitrothieno[2,3-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biodegradation by soil bacteria, which utilize it as a carbon and nitrogen source . This metabolic process involves the conversion of 3-Nitrothieno[2,3-c]pyridine into intermediate compounds, which are further metabolized by specific enzymes . The effects of 3-Nitrothieno[2,3-c]pyridine on metabolic flux and metabolite levels are significant, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 3-Nitrothieno[2,3-c]pyridine is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its bioavailability and activity . Studies have shown that 3-Nitrothieno[2,3-c]pyridine can be effectively transported across cellular membranes, allowing it to reach its target sites within cells .

Subcellular Localization

The subcellular localization of 3-Nitrothieno[2,3-c]pyridine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for 3-Nitrothieno[2,3-c]pyridine to exert its effects on cellular processes, including enzyme inhibition and changes in gene expression.

Eigenschaften

IUPAC Name |

3-nitrothieno[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-9(11)6-4-12-7-3-8-2-1-5(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBARRPAGIDRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CS2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345099 | |

| Record name | 3-Nitrothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28783-28-0 | |

| Record name | 3-Nitrothieno[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methylbenzo[c]phenanthrene](/img/structure/B1618815.png)